molecular formula C18H27BO5 B1602423 Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate CAS No. 850411-09-5

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Cat. No.: B1602423
CAS No.: 850411-09-5
M. Wt: 334.2 g/mol
InChI Key: SWDLWVRPAGZQLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a chemical compound with the molecular formula C16H25BO5. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronate ester group, which is crucial for its reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate typically involves the following steps:

    Formation of the Boronate Ester: The starting material, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (e.g., Pd(PPh3)4) under an inert atmosphere (argon or nitrogen) to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate undergoes several types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol derivative.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf), etc.

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), etc.

    Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), etc.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps in the activation of the boronate ester.

Comparison with Similar Compounds

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate can be compared with other boronate esters such as:

    Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Similar in structure but differs in the presence of a propenoate group instead of a butanoate group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of an ethyl ester group.

    Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Similar in structure but has an acetate group instead of a butanoate group.

These compounds share similar reactivity patterns due to the presence of the boronate ester group but differ in their specific applications and reactivity based on the substituents attached to the phenyl ring.

Properties

IUPAC Name

ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-6-21-16(20)11-8-12-22-15-10-7-9-14(13-15)19-23-17(2,3)18(4,5)24-19/h7,9-10,13H,6,8,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLWVRPAGZQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592251
Record name Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-09-5
Record name Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850411-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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